molecular formula C20H22N4O3S2 B2495357 Ethyl 4-(3-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)propanamido)benzoate CAS No. 497082-09-4

Ethyl 4-(3-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)propanamido)benzoate

Cat. No.: B2495357
CAS No.: 497082-09-4
M. Wt: 430.54
InChI Key: IBZQSBUBEKSOBC-UHFFFAOYSA-N
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Description

Ethyl 4-(3-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)propanamido)benzoate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)propanamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide . This reaction forms the thieno[2,3-d]pyrimidine core, which is then further functionalized to introduce the amino and propanamido groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)propanamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve solvents like ethanol or acetonitrile and may require heating or the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Ethyl 4-(3-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)propanamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(3-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)propanamido)benzoate involves its interaction with specific molecular targets in the cell. The thieno[2,3-d]pyrimidine core can bind to enzymes or receptors, inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication or protein synthesis, ultimately resulting in cell death . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)propanamido)benzoate is unique due to its specific functional groups and the combination of the thieno[2,3-d]pyrimidine core with the benzoate moiety.

Properties

IUPAC Name

ethyl 4-[3-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-4-27-19(26)13-5-7-14(8-6-13)22-15(25)9-10-28-20-23-17(21)16-11(2)12(3)29-18(16)24-20/h5-8H,4,9-10H2,1-3H3,(H,22,25)(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZQSBUBEKSOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=NC(=C3C(=C(SC3=N2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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